REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]([C:28]#[N:29])[N:23]=3)[CH:16]=2)=[CH:11][CH:10]=1)(C)(C)C>C(O)=O>[NH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][C:22]3[CH:27]=[CH:26][N:25]=[C:24]([C:28]#[N:29])[N:23]=3)[CH:16]=2)=[CH:11][CH:10]=1
|
Name
|
[3′-(2-cyano-pyrimidin-4-yloxy)-biphenyl-4-ylmethyl]-carbamic acid tert-butyl ester
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC=C(C=C1)C1=CC(=CC=C1)OC1=NC(=NC=C1)C#N)=O
|
Name
|
|
Quantity
|
0.154 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The remaining oil is treated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C=C1)C1=CC(=CC=C1)OC1=NC(=NC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |